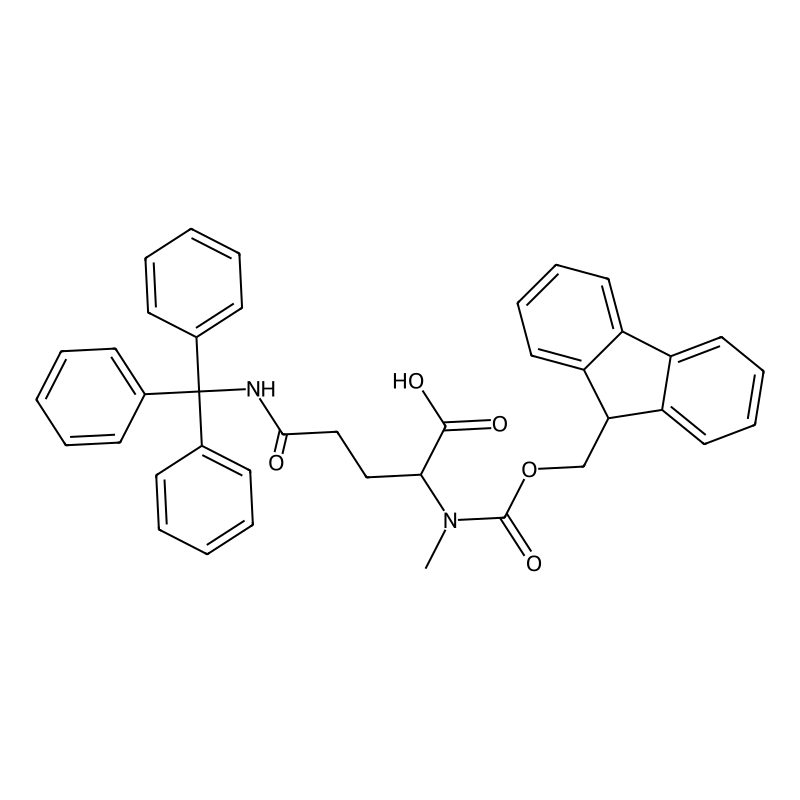

Fmoc-N-Me-Gln(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Peptide Bond Formation: It can undergo coupling reactions with other amino acids to form peptides. The Fmoc group is removed under basic conditions, allowing for the formation of peptide bonds.

- Deprotection Reactions: The Fmoc group can be cleaved using a base such as piperidine, while the Trt group can be removed using mild acidic conditions, facilitating the synthesis of target peptides .

- Side Chain Modifications: The Trt group protects the side chain amine from unwanted reactions, allowing for selective modifications or coupling with other functional groups.

While specific biological activities of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl itself are not extensively documented, its utility in synthesizing biologically active peptides suggests potential roles in:

- Drug Development: It serves as an intermediate for synthesizing peptides that may exhibit therapeutic effects.

- Biochemical Research: The compound is used in studies investigating peptide interactions and mechanisms, particularly in relation to heparin and other biological molecules .

The synthesis of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl generally involves:

- Protection of Functional Groups: Starting from N-methyl glutamine, the amine is protected with an Fmoc group while the side chain amine is protected with a Trt group.

- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.

- Characterization: The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl finds applications in various fields:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to its favorable solubility properties compared to other glutamine derivatives.

- Pharmaceuticals: It serves as an intermediate in the development of peptide-based drugs.

- Research: Utilized in studies related to protein interactions and structural biology .

Interaction studies involving Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl primarily focus on its role in peptide interactions with biological targets. For instance:

- Peptide Mimics: The compound has been used to create synthetic peptides that mimic natural substrates or inhibitors, aiding in understanding molecular recognition processes.

- Binding Studies: Investigations into how synthesized peptides interact with proteins or enzymes provide insights into their biological functions and potential therapeutic applications .

Several compounds share structural similarities with Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-L-Glutamine(Trityl)-Hydroxyl | L-glutamine with Fmoc and Trt protecting groups | Commonly used but less soluble than N-methyl variant |

| Fmoc-N-Methyl-Leucine-OH | N-methyl derivative of leucine | Important for synthesizing peptides with hydrophobic properties |

| Fmoc-N-Methyl-Cysteine(Trityl)-OH | N-methyl derivative of cysteine | Useful for introducing thiol groups into peptides |

Uniqueness of Fmoc-N-Methyl-Glutamine(Trityl)-Hydroxyl:

The presence of both N-methylation and trityl protection distinguishes this compound from other derivatives, enhancing its solubility and reducing side reactions during peptide synthesis .